molecular formula C5H5FN2O2S B6170366 6-methylpyrazine-2-sulfonyl fluoride CAS No. 2624137-30-8

6-methylpyrazine-2-sulfonyl fluoride

Cat. No.: B6170366
CAS No.: 2624137-30-8
M. Wt: 176.17 g/mol
InChI Key: YHBFCEFFBYOXKE-UHFFFAOYSA-N
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Description

6-Methylpyrazine-2-sulfonyl fluoride is a chemical reagent featuring a sulfur(VI) fluoride (S VI -F) functional group, a key reactive handle in modern click chemistry and chemoproteomics . This compound is designed for researchers exploring covalent inhibitor discovery and protein profiling. As part of the sulfonyl fluoride family, its primary research value lies in its ability to selectively and covalently modify nucleophilic amino acid residues in proteins, such as tyrosine, lysine, histidine, and serine . This reactivity enables its use in mapping novel protein interactions, developing covalent inhibitors for therapeutic target validation, and expanding the scope of the liganded proteome . The mechanism involves the sulfur(VI) center undergoing a Sulfur Fluoride Exchange (SuFEx) reaction with the side chains of these amino acids, forming stable covalent adducts under physiological conditions . The inherent tunability of S VI -F reactivity allows for a balance between protein modification and hydrolytic stability, making it a versatile tool for biochemical applications . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2624137-30-8

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

6-methylpyrazine-2-sulfonyl fluoride

InChI

InChI=1S/C5H5FN2O2S/c1-4-2-7-3-5(8-4)11(6,9)10/h2-3H,1H3

InChI Key

YHBFCEFFBYOXKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)S(=O)(=O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Methylpyrazine 2 Sulfonyl Fluoride

Precursor-Based Synthesis Pathways

These methods utilize pyrazine (B50134) derivatives that already contain a sulfur-based functional group at the 2-position, which is then chemically transformed into the target sulfonyl fluoride (B91410).

Derivatization from Pyrazine-2-thiols and Disulfides

The conversion of thiols and their corresponding disulfides into sulfonyl fluorides is a direct method that leverages oxidative fluorination. An electrochemical approach offers a notable advantage by avoiding the need for stoichiometric chemical oxidants. acs.orgnih.gov In this process, a pyrazine-2-thiol or its disulfide dimer is subjected to anodic oxidation in the presence of a suitable fluoride source, such as potassium fluoride (KF). acs.org

The reaction proceeds through the initial oxidation of the thiol to a disulfide, which is then further oxidized. acs.org The resulting sulfur species reacts with fluoride ions to yield the sulfonyl fluoride. This method is advantageous due to the use of readily available and inexpensive reagents. nih.gov For instance, the electrochemical conversion of various thiols, including heterocyclic thiols like pyrazineethanethiol, has been demonstrated to be effective. acs.org

Table 1: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

Substrate Example Fluoride Source Electrode Solvent System Isolated Yield (%)
2-Mercapto-4,6-dimethylpyrimidine KF Graphite (B72142)/Stainless Steel CH₃CN/1 M HCl 74%

Data adapted from studies on various thiol substrates, demonstrating the general applicability of the method. acs.org

Transformation from Pyrazine Sulfonic Acids and Salts

Pyrazine sulfonic acids and their salts are stable and readily accessible precursors for sulfonyl fluorides. nih.gov The conversion typically involves a deoxyfluorination reaction. Two primary strategies have been developed for this transformation. nih.govresearchgate.net

The first strategy involves the reaction of a sodium pyrazinesulfonate salt with thionyl fluoride (SOF₂). nih.govrsc.org This method is highly efficient, often providing excellent yields in a short reaction time. researchgate.net For example, reactions with various sodium arylsulfonates have shown yields between 90-99% within one hour. nih.gov

A second, complementary strategy employs solid, bench-stable deoxyfluorinating agents like Xtalfluor-E®. nih.govresearchgate.net This approach is advantageous as it avoids the handling of gaseous thionyl fluoride and is effective for both sulfonic acids and their salts under milder conditions. rsc.org The reaction mechanism is believed to involve the formation of an activated sulfonate intermediate that subsequently reacts with a fluoride ion. nih.gov

Table 2: Conversion of Sulfonic Acids/Salts to Sulfonyl Fluorides

Reagent Substrate Type Temperature Yield Range (%) Reference
Thionyl Fluoride (SOF₂) Sodium Sulfonate Salts 130 °C 90-99% nih.gov

Activation and Conversion of Pyrazine Sulfonamides

Primary sulfonamides, such as 6-methylpyrazine-2-sulfonamide, can be directly converted into sulfonyl fluorides. d-nb.inforesearchgate.net This transformation capitalizes on the activation of the sulfonamide with a pyrylium (B1242799) salt, such as Pyry-BF₄, in the presence of magnesium chloride (MgCl₂) and a fluoride source like potassium fluoride (KF). researchgate.net

The reaction proceeds via the in-situ formation of a reactive sulfonyl chloride intermediate, which is immediately converted to the more stable sulfonyl fluoride by the fluoride ions present in the mixture. d-nb.inforesearchgate.net This one-pot operation is highly chemoselective and tolerates a wide range of functional groups, making it suitable for complex molecules. researchgate.net While not explicitly demonstrated on 6-methylpyrazine-2-sulfonamide, the method has proven effective for a variety of aryl and heteroaryl sulfonamides, with yields often ranging from good to excellent. d-nb.info

Table 3: Sulfonyl Fluoride Synthesis from Primary Sulfonamides

Activating Agent Fluoride Source Co-reagent Temperature General Yield Range (%)

Data adapted from studies on various sulfonamide substrates. d-nb.inforesearchgate.net

Metal-Catalyzed Fluorosulfonylation Approaches

These methods involve the formation of a carbon-sulfur bond on the pyrazine ring, catalyzed by a transition metal, to directly install the fluorosulfonyl group.

Palladium-Catalyzed Reactions with Pyrazine Derivatives

Palladium catalysis offers a powerful tool for the fluorosulfonylation of pyrazine derivatives, such as 6-bromo- or 6-iodo-2-methylpyrazine. One established method involves the palladium-catalyzed reaction of an aryl halide with a sulfur dioxide surrogate, like DABSO (a stable adduct of DABCO and SO₂), and an electrophilic fluorine source, such as Selectfluor. organic-chemistry.org This approach allows for the direct construction of the aryl sulfonyl fluoride from a corresponding aryl halide. The versatility of palladium catalysis in functionalizing pyrazine rings is well-documented, suggesting the applicability of this method to pyrazine substrates. nih.gov

Another palladium-catalyzed approach utilizes aryl thianthrenium salts as starting materials, with sodium dithionite (B78146) (Na₂S₂O₄) as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org This method proceeds under mild reductive conditions and offers high efficiency. rsc.org

Copper-Catalyzed Methodologies for Pyrazine-Sulfonyl Fluoride Formation

Copper-catalyzed reactions provide an alternative to palladium-based systems for synthesizing sulfonyl fluorides. A notable method is the copper-catalyzed fluorosulfonylation of arenediazonium salts. organic-chemistry.org A pyrazinediazonium salt, generated in situ from 6-amino-2-methylpyrazine, can be reacted with a sulfur dioxide source like DABSO and a fluoride source such as potassium bifluoride (KHF₂) in the presence of a copper catalyst. organic-chemistry.org This Sandmeyer-type reaction is general, practical, and tolerates a broad range of functional groups. organic-chemistry.org

Another pathway involves the copper-catalyzed synthesis of masked sulfinates. acs.org While this is a multi-step process, it provides a strategic route where a (hetero)aryl halide is first converted to a stable sulfone intermediate, which can then be unmasked to a sulfinate and subsequently transformed into the sulfonyl fluoride using an electrophilic fluorinating agent like NFSI. acs.org

Nickel-Catalyzed Processes (if applicable)

While specific nickel-catalyzed methods for the direct fluorosulfonylation of pyrazines to yield 6-methylpyrazine-2-sulfonyl fluoride are not prominently reported, the broader field of nickel catalysis offers relevant insights into the functionalization of C-F bonds. Nickel complexes have been identified as effective catalysts for the cross-coupling of aryl fluorides with various nucleophiles, such as organozinc reagents. organic-chemistry.org For instance, catalysts like Ni(PCy₃)₂Cl₂ have proven effective in these transformations, where electron-rich ligands on the nickel center are thought to enhance the oxidative addition step involving the strong C-F bond. organic-chemistry.org

Furthermore, nickel catalysis has been successfully applied to the C-H functionalization of N-heterocycles. A notable example is the selective C-5 fluorination of 8-aminoquinoline (B160924) derivatives using N-fluorobenzenesulfonimide (NFSI) as the fluorine source and NiSO₄ as the catalyst. rsc.org This suggests the plausibility of a nickel-catalyzed C-H activation approach on the pyrazine ring. Other research has demonstrated nickel's ability to activate C-F bonds in heteroaromatic compounds like 2-fluorobenzofurans for coupling with arylboronic acids. beilstein-journals.org

Given these precedents, a hypothetical nickel-catalyzed approach to this compound could be envisioned. One potential route could involve a cross-coupling reaction between a pre-functionalized pyrazine, such as a pyrazine boronic acid or organozinc species, and a sulfonyl fluoride-containing coupling partner. Alternatively, a C-H activation strategy on the 6-methylpyrazine ring, followed by the introduction of the -SO₂F group using a specialized reagent, remains a theoretical possibility contingent on the development of a suitable catalytic system.

Table 1: Examples of Nickel-Catalyzed C-F Bond Functionalization

Reactant 1Reactant 2CatalystProductYieldReference
Aryl FluorideOrganozinc ReagentNi(PCy₃)₂Cl₂Aryl-Aryl/AlkylUp to 92% organic-chemistry.org
8-AminoquinolineNFSINiSO₄5-Fluoro-8-aminoquinolineNot specified rsc.org
2-FluorobenzofuranArylboronic AcidNi(cod)₂2-ArylbenzofuranUp to 48% beilstein-journals.org

Electrochemical Synthesis Routes from Precursor Compounds

Electrochemical methods offer a mild and environmentally benign alternative for synthesizing sulfonyl fluorides, avoiding the need for harsh oxidants. acs.org These techniques are particularly well-suited for creating heteroaryl sulfonyl fluorides from readily available precursors like thiols, disulfides, or sulfonyl hydrazides. acs.orgmdpi.comrsc.org

A prominent electrochemical approach involves the direct oxidative coupling of a thiol or disulfide with a fluoride source, such as potassium fluoride (KF). acs.org In a typical setup, the reaction is conducted in an undivided cell using graphite and stainless steel electrodes. For the synthesis of this compound, the corresponding precursor, 6-methylpyrazine-2-thiol, would be subjected to anodic oxidation in the presence of KF. This method has been successfully applied to a range of heteroaryl thiols, demonstrating broad functional group tolerance. acs.orgacs.org

Another electrochemical route utilizes sulfonyl hydrazides as starting materials. In this process, the sulfonyl hydrazide is reacted with a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under constant current. rsc.org A redox catalyst, such as n-Bu₄NI, is often employed to facilitate the generation of the key sulfonyl radical intermediate. rsc.org This strategy could be adapted for the synthesis of the target compound starting from 6-methylpyrazine-2-sulfonyl hydrazide.

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Various Precursors

Precursor TypePrecursor ExampleFluoride SourceConditionsProductYieldReference
Heteroaryl Thiol2-Mercapto-4,6-dimethylpyrimidineKFGraphite/Steel electrodes, 20 mA, MeCN/HCl4,6-Dimethylpyrimidine-2-sulfonyl fluoride74% acs.org
Aryl ThiolThiophenolKFGraphite/Steel electrodes, 20 mA, MeCN/HClBenzenesulfonyl fluoride81% acs.org
Aryl Sulfonyl HydrazideBenzenesulfonyl hydrazideEt₃N·3HFGraphite electrodes, 15 mA, CH₂Cl₂/DMSOBenzenesulfonyl fluoride78% rsc.org
Alkyl DisulfideDibenzyldisulfideKFGraphite/Steel electrodes, 20 mA, MeCN/HClPhenylmethanesulfonyl fluoride75% acs.org

Radical-Mediated Fluorosulfonylation Strategies

Radical chemistry has emerged as a powerful tool for the synthesis of sulfonyl fluorides, enabling the functionalization of a wide array of molecules under mild conditions. nih.gov Visible-light-mediated processes, in particular, have gained traction for their ability to generate radical species catalytically and sustainably. acs.orgnih.gov

One such strategy involves the radical 1-fluorosulfonyl-2-heteroarylation of alkenes. acs.orgnih.gov In this approach, a transition-metal-free, visible-light-mediated reaction can be used to incorporate both a sulfonyl fluoride group and a heteroaryl moiety, such as a quinoxalin-2(1H)-one, across a double bond. acs.orgnih.gov While this specific reaction builds a more complex structure, the underlying principle of generating a heteroaryl radical that participates in a fluorosulfonylation cascade is relevant.

A more direct potential route could involve the generation of a pyrazinyl radical from a suitable 6-methylpyrazine precursor, which would then be trapped by a sulfur dioxide source (like the DABSO adduct) and a fluorine atom donor (like Selectfluor). Photoredox catalysis is a common method for generating aryl radicals from precursors like aryl halides or diazonium salts. organic-chemistry.org Another emerging method is the radical hydro-fluorosulfonylation of alkenes and alkynes, which uses a redox-active radical precursor to generate the sulfonyl fluoride moiety. nih.gov The application of these radical strategies to 6-methylpyrazine would depend on identifying a suitable precursor that can be efficiently converted into the desired pyrazinyl radical under the reaction conditions.

Table 3: Examples of Radical-Mediated Sulfonyl Fluoride Synthesis

StrategySubstratesKey ReagentsConditionsProduct TypeReference
Fluorosulfonyl HeteroarylationAlkenes, N-Heterocycles-Visible Light, Transition-Metal-FreeSO₂F-containing heterocycles acs.orgnih.gov
Hydro-FluorosulfonylationUnactivated Alkenes/AlkynesFABI (redox-active precursor)OrganocatalysisAliphatic/Alkenylsulfonyl fluorides nih.gov
Sandmeyer-type FluorosulfonylationAryldiazonium SaltsNa₂S₂O₅, SelectfluorCopper-FreeArenesulfonyl fluorides organic-chemistry.org
Photoredox CatalysisAlkyl BromidesDABSO, Fluoride SourceVisible LightAlkylsulfonyl fluorides organic-chemistry.org

Development of Green Chemistry Protocols for Sustainable Synthesis

Recent advances in sulfonyl fluoride synthesis have placed a strong emphasis on green chemistry principles, aiming to develop methods that are safer, more cost-effective, and have a lower environmental impact. sciencedaily.com These protocols often utilize stable, readily available starting materials and avoid toxic reagents and harsh conditions. researchgate.netfigshare.com

A leading green strategy for preparing sulfonyl fluorides involves the one-pot conversion of thiols or disulfides. sciencedaily.comresearchgate.net Researchers have developed processes that use an environmentally benign oxidant, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), in combination with potassium fluoride (KF) as the sole fluorine source. researchgate.netfigshare.com This approach avoids the use of more hazardous reagents like KHF₂ (which is corrosive) or gaseous SO₂F₂. sciencedaily.com The byproducts of such reactions are often non-toxic salts like NaCl and KCl. This method is highly applicable to the synthesis of a broad range of aromatic, aliphatic, and heterocyclic sulfonyl fluorides and could be readily adapted for the conversion of 6-methylpyrazine-2-thiol into the target compound. sciencedaily.com

The use of a water/acetone biphasic mixture with KF for the simple and mild direct chloride/fluoride exchange from a sulfonyl chloride precursor also represents a green advancement, eliminating the need for strong acids or catalysts and allowing for a straightforward workup.

Table 4: Green Chemistry Protocols for Sulfonyl Fluoride Synthesis

Precursor TypeKey ReagentsSolvent/ConditionsKey AdvantageProduct ScopeReference
Thiols/DisulfidesSHC5®, KFNot specifiedNon-toxic byproducts (NaCl, KCl)Aromatic, Aliphatic, Heterocyclic sciencedaily.com
Thiols/DisulfidesNaOCl·5H₂O, KFAcOH or other solventsAvoids corrosive KHF₂Aromatic, Aliphatic, Heterocyclic researchgate.netfigshare.com
Sulfonyl ChloridesKF, WaterAcetone/Water biphasic mixtureMild, no strong acids/catalystsBroad, includes heterocycles researchgate.net

Investigation of Regioselectivity and Chemoselectivity in Pyrazine-Sulfonyl Fluoride Formation

The synthesis of a specifically substituted compound like this compound is critically dependent on achieving the correct regioselectivity. The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. These nitrogens strongly deactivate the ring towards electrophilic substitution and act as meta-directors. Conversely, the methyl group at the C-6 position is an electron-donating group, which is activating and directs incoming electrophiles to the ortho and para positions (C-5 and C-2, respectively).

Therefore, in an electrophilic substitution reaction on 6-methylpyrazine, the final regiochemical outcome is determined by the interplay of these competing directing effects.

Position C-2: This position is para to the activating methyl group and ortho to one of the deactivating nitrogen atoms.

Position C-3: This position is meta to the methyl group and ortho to both deactivating nitrogen atoms.

Position C-5: This position is ortho to the activating methyl group and meta to one deactivating nitrogen atom.

The introduction of a sulfonyl fluoride group, or its precursor sulfonyl chloride/sulfonic acid, is an electrophilic process. The combined directing effects suggest that substitution is most likely to occur at the positions activated by the methyl group (C-2 and C-5). Between these two, the C-2 position is electronically favored due to the strong para-directing effect of the methyl group. While the C-5 position is also activated (ortho), it may experience some steric hindrance from the adjacent methyl group. The C-3 position is the most deactivated due to its proximity to both nitrogen atoms. Therefore, a properly chosen electrophilic fluorosulfonylation or sulfonation reagent would be expected to favor substitution at the C-2 position, leading to the desired this compound.

Chemoselectivity would be a concern if other reactive functional groups were present on the molecule. However, for a simple precursor like 6-methylpyrazine, the primary challenge is controlling the site of substitution on the pyrazine ring itself. Experimental validation would be required to confirm this theoretical analysis and to optimize reaction conditions to maximize the yield of the desired C-2 isomer over other potential products.

Reactivity and Mechanistic Investigations of 6 Methylpyrazine 2 Sulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

The reactivity of 6-methylpyrazine-2-sulfonyl fluoride (B91410) is centrally defined by the behavior of its sulfonyl fluoride (-SO₂F) group. This functional group is a key player in Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for constructing molecular connections. The unique characteristics of the S(VI)-F bond—high stability under general conditions, yet poised for selective activation—make it an ideal hub for modular synthesis. chem-station.comnih.gov

Mechanism of Nucleophilic Attack at the Sulfur(VI) Center

The core of a SuFEx reaction is the nucleophilic substitution at the hexavalent sulfur atom of the sulfonyl fluoride moiety. In the case of 6-methylpyrazine-2-sulfonyl fluoride, the reaction mechanism is driven by the highly electrophilic nature of the central sulfur atom, which carries a significant partial positive charge, making it an attractive target for incoming nucleophiles. nih.gov

The S(VI)-F bond is considerably strong, with a bond energy of approximately 80-90 kcal/mol, rendering the sulfonyl fluoride group stable and unreactive under a wide range of conditions. chem-station.com However, under specific catalytic conditions, this bond can be activated to undergo exchange. The mechanism of nucleophilic attack is generally considered to be a one-step, Sₙ2-type process. nih.gov Computational studies on model systems, such as the reaction between methanesulfonyl fluoride and methylamine, suggest a non-synchronous, one-step mechanism where the S-F bond begins to weaken just before the complete formation of the new bond with the nucleophile. nih.gov An alternative addition-elimination pathway has also been considered, particularly with highly reactive nucleophiles like phenolates. nih.gov For the SuFEx reaction to proceed, the fluoride must be converted from a strongly covalently bonded atom into a good leaving group. researchgate.net

Catalytic Activation by Lewis Bases and Fluoride Anions

The latent reactivity of the sulfonyl fluoride group in this compound can be "unleashed" through catalysis. nih.gov Both Lewis acids and Lewis bases are effective in promoting SuFEx reactions.

Lewis Base Catalysis: Lewis bases, particularly tertiary amines like triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as stronger non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can accelerate SuFEx transformations. nih.govacs.org The role of the base can be twofold: it can activate the S-F bond, or it can increase the nucleophilicity of the attacking species, such as an amine or alcohol, by deprotonation. nih.govnih.gov Bifluoride salts (HF₂⁻) are also known to mediate this process. nih.govresearchgate.net

Lewis Acid Catalysis: Metal-based Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have emerged as powerful catalysts for SuFEx reactions, particularly for the formation of S-N bonds. acs.orgnih.govorganic-chemistry.org In these systems, the Lewis acid is thought to activate the sulfonyl fluoride group, making the sulfur center more electrophilic and susceptible to nucleophilic attack. acs.org This approach has proven effective for coupling sulfonyl fluorides with amines to form sulfonamides, sulfamates, and sulfamides. acs.orgorganic-chemistry.org The combination of a Lewis acid like Ca(NTf₂)₂ with a Lewis base like DABCO can create a synergistic effect, where the Lewis acid activates the sulfonyl fluoride and the base activates the amine nucleophile. acs.org

Furthermore, the presence of silicon-based reagents, such as silyl-protected phenols or amines, significantly facilitates the reaction. The formation of the highly stable silicon-fluoride (Si-F) bond acts as a thermodynamic sink, effectively trapping the fluoride leaving group and driving the reaction to completion. chem-station.comnih.gov

Catalyst TypeExamplesRole in SuFEx Reaction
Lewis Bases Triethylamine (Et₃N), DBU, DABCOActivate the S-F bond; increase the nucleophilicity of the attacking nucleophile. nih.govnih.gov
Lewis Acids Ca(NTf₂)₂, Ca(OTf)₂, La(NTf₂)₃Activate the sulfonyl fluoride group, increasing the electrophilicity of the sulfur atom. nih.govorganic-chemistry.org
Bifluoride Salts [FHF]⁻Mediate the fluoride exchange process. nih.govresearchgate.net
Silicon Additives Silyl (B83357) ethers, Silyl aminesAct as fluoride traps by forming a strong Si-F bond, driving the reaction forward. chem-station.comnih.gov

Principles of Orthogonality and Latent Reactivity in SuFEx Transformations

The concept of "click chemistry" relies on reactions that are modular, high-yielding, and orthogonal—meaning they proceed with high specificity under mild conditions without interfering with other reactive functional groups present in the molecule. SuFEx chemistry, and by extension the reactions of this compound, exemplifies these principles through its unique combination of stability and reactivity. nih.gov

Latent Reactivity: The S(VI)-F bond is exceptionally resilient to a wide array of chemical conditions, including oxidation, reduction, strong acids, and heat. nih.gov This inherent stability means that the this compound moiety can be carried through various synthetic steps without undergoing unintended reactions. Its reactivity is "latent," remaining dormant until a specific catalyst or set of conditions for a SuFEx transformation is introduced. nih.govnih.gov

Orthogonality: This latent reactivity is the foundation of its orthogonality. A molecule containing the this compound group can undergo other types of transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), without affecting the -SO₂F group. nih.govresearchgate.net Subsequently, the sulfonyl fluoride can be selectively activated to participate in a SuFEx reaction with a suitable nucleophile. This allows for the sequential and controlled construction of complex molecular architectures from different building blocks, a key goal in materials science and drug discovery. nih.govcshl.eduwur.nl The hydrolytic stability of the S(VI)-F bond is particularly crucial in biological applications, where the group remains inert until activated, for instance, by specific interactions within a protein's active site. nih.gov

Radical Reactions Involving the Sulfonyl Fluoride Moiety

While the ionic SuFEx pathway is the most prominent reactivity mode for sulfonyl fluorides, the sulfonyl fluoride moiety can also participate in radical reactions. This opens up alternative synthetic routes both for the formation of the pyrazine-sulfonyl fluoride scaffold and for its subsequent functionalization.

Generation of S(VI) Radicals and Their Intermediates

Transforming the stable sulfonyl fluoride group of a compound like this compound into a sulfur-centered radical is a challenging task due to the high strength of the S-F bond and the high reduction potential of the S(VI) center. nih.govresearchgate.net However, recent advances in photoredox catalysis have provided a viable pathway.

A general strategy involves the cooperative action of an organosuperbase, such as DBU, and a suitable photoredox catalyst, like [Ru(bpy)₃]Cl₂ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆. nih.govnih.govresearchgate.net In this proposed mechanism, the photocatalyst, upon excitation by light, reduces the sulfonyl fluoride to generate a sulfur(VI) radical. This process enables subsequent reactions, such as the coupling of the newly formed pyrazinylsulfonyl radical with alkenes to form vinyl sulfones. nih.govresearchgate.netdntb.gov.ua An alternative approach to generating fluorosulfonyl radicals involves the reduction of chlorosulfonyl fluoride (SO₂FCl) using a photoexcited iridium catalyst. nih.gov These methods demonstrate that the typically electrophilic S(VI) center of a sulfonyl fluoride can be converted into a reactive radical intermediate under specific catalytic conditions. nih.gov

Pyrazine-Sulfonyl Fluoride Formation via Radical Mechanisms

Radical chemistry also provides powerful methods for the synthesis of sulfonyl fluorides, including heteroaryl derivatives like this compound. These methods often involve the generation of a radical that is then coupled with a source of sulfur dioxide and fluoride.

Radical PrecursorSO₂/Fluoride SourceCatalyst/ConditionsDescription
Aryl/Heteroaryl Diazonium Salts Na₂S₂O₅ / SelectfluorCopper-freeA Sandmeyer-type reaction where an amine (e.g., 2-amino-6-methylpyrazine) is converted to a diazonium salt, which then reacts to form the sulfonyl fluoride. organic-chemistry.org
Aryl/Heteroaryl Diazonium Salts DABSO / KHF₂Copper catalystA copper-catalyzed variation of the Sandmeyer-type fluorosulfonylation. organic-chemistry.org
Sulfonyl Hydrazides N-Fluorobenzenesulfonimide (NFSI)Catalyst-free, waterA green chemistry approach involving the catalyst-free radical fluorination of a sulfonyl hydrazide precursor. rsc.org
Alkyl Bromides SO₂ / Fluoride SourcePhotoredox catalystHalogen atom transfer (XAT) generates an alkyl radical, which is trapped by SO₂ and then fluorinated. organic-chemistry.org
Aryl Boronic Acids SO₂ / SelectfluorOrganobismuth(III) catalystCatalytic conversion of boronic acids to the corresponding sulfonyl fluorides. organic-chemistry.org

One of the most practical radical-based routes to a compound like this compound would likely start from 2-amino-6-methylpyrazine. The amine can be converted into a diazonium salt in situ, which then undergoes a Sandmeyer-type fluorosulfonylation reaction. organic-chemistry.org This process uses a source of sulfur dioxide, such as sodium metabisulfite (B1197395) (Na₂S₂O₅) or the DABCO-bis(sulfur dioxide) adduct (DABSO), and a fluoride source like Selectfluor or potassium bifluoride (KHF₂), sometimes with copper catalysis. organic-chemistry.org Another viable pathway is the radical fluorination of 6-methylpyrazine-2-sulfonyl hydrazide, which can be achieved without a metal catalyst in water, presenting an environmentally benign option. rsc.org Direct C-H fluorination of the pyrazine (B50134) ring can also occur via radical mechanisms, for instance using silver(II) fluoride (AgF₂), though controlling regioselectivity can be a challenge. acs.org

Nucleophilic Reactivity with Various Reagents

The reactivity of this compound is dominated by the electrophilic nature of the sulfur(VI) center. The strong electron-withdrawing character of the fluorine atom and the pyrazine ring enhances this electrophilicity, making the compound a substrate for nucleophilic attack. This reactivity is central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a class of click reactions known for their reliability and high yields. nih.gov While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, their "sleeping beauty" nature allows for controlled reactivity under specific conditions. nih.govtheballlab.com

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a fundamental method for the synthesis of sulfonamides. ekb.eg These reactions typically involve the nucleophilic substitution of the fluoride ion by the amine. Due to the inherent stability of the sulfur-fluorine bond, these reactions often require activation through heating, the use of a significant excess of the amine, or the addition of a base or catalyst. nih.gov

Recent advancements have shown that Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], can effectively activate aryl and heteroaryl sulfonyl fluorides toward nucleophilic attack by a wide range of amines, allowing the reactions to proceed in good to excellent yields under milder conditions. theballlab.comnih.gov The reaction is versatile, accommodating sterically and electronically diverse amines. nih.gov For example, the reaction between benzenesulfonyl fluoride and various anilines in the presence of Ca(NTf₂)₂ at 60 °C yields the corresponding sulfonamides efficiently. nih.gov Another approach involves the use of 4-nitrophenyl benzylsulfonate as a starting material, where the nitrophenolate leaving group is displaced by amines at room temperature, often resulting in shorter reaction times compared to traditional methods. nih.gov

Aryl Sulfonyl FluorideAmine NucleophileConditionsYield (%)
Benzenesulfonyl FluorideAnilineCa(NTf₂)₂, t-amylOH, 60°C, 24h63
4-Cyanobenzenesulfonyl FluorideAnilineCa(NTf₂)₂, t-amylOH, 60°C, 1h85
Benzenesulfonyl Fluoride4-FluoroanilineCa(NTf₂)₂, t-amylOH, 60°C, 24h82
Benzenesulfonyl FluoridePyrrolidineCa(NTf₂)₂, t-amylOH, 60°C, 24h79
4-Nitrophenyl benzylsulfonateBenzylamineCH₃CN, rt, 10 min100

This table presents data for representative reactions of various sulfonyl-containing compounds with amines to illustrate the general reactivity patterns expected for this compound. Data sourced from multiple studies. theballlab.comnih.govnih.gov

This compound is expected to react with oxygen-based nucleophiles to form sulfonate esters. eurjchem.com The reactivity with these nucleophiles is generally lower than with amines. Phenols, particularly when deprotonated to form more nucleophilic phenolates, are effective reaction partners. nih.govnih.gov The reaction of aryl sulfonyl fluorides with phenols can be catalyzed by bases to afford aryl sulfonate esters. researchgate.net

Reactions with aliphatic alcohols are more challenging and often require more stringent conditions or specific activation. researchgate.net One common method involves the use of sulfuryl fluoride (SO₂F₂) in the presence of a base to convert alcohols into fluorosulfate (B1228806) intermediates, which can then be derivatized. researchgate.net This highlights the utility of the sulfonyl fluoride moiety in forming S-O bonds. An alternative "SuPhenEx" (Sulfur-Phenolate Exchange) method, using a nitrophenolate leaving group, has also been shown to be effective for reacting with a wide range of alcohols and phenols, often achieving quantitative yields in minutes at room temperature. nih.gov

Sulfonyl ReagentOxygen NucleophileConditionsYield (%)
4-Nitrophenyl phenylmethanesulfonatePhenolNaH, THF, rt, 10 min100
4-Nitrophenyl phenylmethanesulfonate1-ButanolNaH, THF, rt, 10 min100
4-Nitrophenyl phenylmethanesulfonateBenzyl alcoholNaH, THF, rt, 10 min100
PhenolSulfuryl Fluoride (SO₂F₂)DBU, MeCN, rt, 30 min95

This table provides examples of reactions of sulfonyl reagents with oxygen-based nucleophiles, demonstrating the formation of sulfonate esters. nih.govresearchgate.net

The direct reaction of aryl sulfonyl fluorides with common carbon-based nucleophiles, such as Grignard or organolithium reagents, is not as extensively documented as reactions with nitrogen and oxygen nucleophiles. The primary reactivity of the sulfonyl fluoride group is centered on substitution at the sulfur atom by heteroatomic nucleophiles.

However, specialized reactions that result in the formation of a carbon-sulfur bond have been developed. For instance, a process analogous to the Horner-Wadsworth-Emmons olefination utilizes the carbanion of methanedisulfonyl fluoride, CH₂(SO₂F)₂, to react with aromatic aldehydes. nih.gov This reaction proceeds via the addition of the carbon nucleophile to the aldehyde, ultimately forming β-arylethenesulfonyl fluorides. nih.gov This demonstrates that under specific circumstances, carbon nucleophiles can be employed to create new structures based on the sulfonyl fluoride framework.

Stability and Decomposition Pathways under Diverse Reaction Conditions

The stability of this compound is a critical characteristic that dictates its storage, handling, and reaction conditions. Its stability profile is largely defined by the robust nature of the sulfur-fluorine bond and the aromatic pyrazine ring.

A hallmark of sulfonyl fluorides is their significantly greater hydrolytic stability compared to the more reactive sulfonyl chlorides. theballlab.comnih.govd-nb.info This stability allows them to be used in a wider range of conditions, including in the presence of water, where sulfonyl chlorides would rapidly decompose. d-nb.info This property is crucial for applications in chemical biology, where reactions are often performed in aqueous environments. nih.govenamine.net

Despite this general stability, hydrolysis can still occur, particularly under forcing conditions such as high pH or prolonged heating. nih.govnih.gov The rate of hydrolysis is a key parameter that must be balanced with reactivity toward a target nucleophile. nih.gov The presence of the electron-withdrawing pyrazine ring in this compound is expected to influence its susceptibility to hydrolysis. Studies on related halogenated s-triazines have shown that electron-withdrawing substituents can enhance the rate of hydrolysis by making the heterocyclic ring more susceptible to nucleophilic attack by water. rsc.org

Resistance to Reduction and Oxidation

The sulfonyl fluoride functional group is generally recognized for its considerable stability towards a range of chemical transformations, including resistance to both reduction and oxidation. This inertness is primarily attributed to the high strength of the sulfur-fluorine bond and the hexavalent state of the sulfur atom. While specific experimental studies detailing the reactivity of this compound under a broad spectrum of reductive and oxidative conditions are not extensively documented in publicly available literature, the general behavior of aryl and heteroaryl sulfonyl fluorides provides a strong indication of its expected stability.

Research into various sulfonyl fluorides has consistently demonstrated their resilience. For instance, the S-F bond's strength contributes to the inertness of sulfonyl fluorides against hydrolysis and reduction. scholaris.ca This inherent stability has made them valuable functional groups in medicinal chemistry and chemical biology, where they can be employed as covalent modifiers of proteins. The reactivity of these compounds can be modulated by the electronic properties of the aromatic or heteroaromatic ring to which they are attached. nih.gov

Resistance to Reduction:

The sulfonyl fluoride moiety is typically resistant to common reducing agents. The reduction of a sulfonyl fluoride would necessitate the cleavage of the strong S-F or C-S bonds, or the reduction of the S(VI) center, all of which are energetically unfavorable processes under standard conditions. While no specific data for this compound was found, studies on related aryl sulfonyl fluorides indicate a general lack of reactivity with common hydride reagents.

It is important to note that under specific and harsh electrochemical conditions, the reduction of arene sulfonyl fluorides can be induced, leading to the cleavage of the C-S bond. However, these conditions are not typical for standard chemical synthesis.

Resistance to Oxidation:

The sulfur atom in a sulfonyl fluoride is already in its highest oxidation state (+6), making the functional group highly resistant to further oxidation. The pyrazine ring, while being an electron-deficient aromatic system, can be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides or ring-opening products. However, the strong electron-withdrawing nature of the sulfonyl fluoride group is expected to deactivate the pyrazine ring towards oxidative degradation.

Studies on the oxidative degradation of similar nitrogen-containing heterocyclic compounds, such as triazine derivatives, have shown that degradation can occur via reaction with hydroxyl radicals. nih.gov However, the direct oxidation of the heteroaromatic ring in a compound like this compound by common laboratory oxidants is not expected to be a facile process due to the deactivating effect of the sulfonyl fluoride group.

Mechanistic Considerations:

The stability of this compound to reduction and oxidation can be rationalized by several factors:

High S-F Bond Energy: The sulfur-fluorine bond is exceptionally strong, making its homolytic or heterolytic cleavage difficult.

Hexavalent Sulfur: The sulfur atom is in its highest possible oxidation state, rendering it inert to further oxidation.

Electron-Deficient Pyrazine Ring: The pyrazine ring is an electron-poor aromatic system, which is further deactivated by the potent electron-withdrawing sulfonyl fluoride group. This deactivation makes electrophilic attack, often a key step in oxidation reactions, less favorable. Conversely, while nucleophilic attack is electronically favored, the stability of the sulfonyl fluoride group itself prevents reactions with many common nucleophilic reducing agents.

Applications of 6 Methylpyrazine 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Construction of Pyrazine-Containing Molecular Scaffolds and Complex Molecules

The pyrazine (B50134) nucleus is a key structural component in a variety of pharmacologically important molecules, exhibiting anti-inflammatory, anticancer, and antibacterial properties. nih.gov The development of synthetic methodologies that allow for the efficient and controlled introduction of this scaffold is therefore of high value. 6-Methylpyrazine-2-sulfonyl fluoride (B91410) serves as an exemplary reagent for this purpose. Its sulfonyl fluoride moiety acts as a robust and reliable electrophilic handle for covalently linking the pyrazine ring to other molecules.

In the synthesis of complex molecules, building blocks that can be introduced in the later stages of a synthetic sequence are particularly valuable. The stability of the sulfonyl fluoride group allows the 6-methylpyrazine unit to be carried through multiple synthetic steps without undergoing unwanted side reactions. Subsequently, the sulfonyl fluoride can be activated to form a key linkage, securing the pyrazine scaffold within the target structure. This approach is instrumental in the synthesis of novel therapeutic agents and molecular probes where the pyrazine ring may play a critical role in binding to biological targets or tuning the physicochemical properties of the molecule. The synthesis of pyrrolopyrazine derivatives, for instance, highlights the biological significance of fused pyrazine ring systems, which have shown potent antimicrobial effects. researchgate.net

As a Reagent in Convergent Synthetic Strategies

As a bifunctional reagent, it contains the pyrazine ring system, which can possess its own reactivity or act as a structural element, and the electrophilic sulfonyl fluoride group, which is tailored for specific coupling reactions. rhhz.netresearchgate.net In a convergent approach, one fragment of a target molecule can be prepared with a nucleophilic functional group (such as an amine or a phenol), while another fragment is synthesized separately. 6-Methylpyrazine-2-sulfonyl fluoride can then act as a linker, reacting with the nucleophilic fragment to incorporate the pyrazine unit and form a larger, more complex intermediate, which is then combined with the remaining fragments. This modularity is a hallmark of click chemistry, where the SuFEx reaction provides a highly efficient and selective method for joining molecular pieces. nih.gov

Feature Relevance in Convergent Synthesis Associated Functional Group
High StabilityAllows the reagent to be used in multi-step syntheses without degradation.Sulfonyl Fluoride (-SO₂F)
Specific ReactivityEnables selective coupling with nucleophiles (e.g., amines, phenols) under specific activation conditions.Sulfonyl Fluoride (-SO₂F)
Biologically Relevant CoreIntroduces a valuable heterocyclic scaffold into the target molecule.6-Methylpyrazine
ModularityFacilitates the rapid assembly of complex molecules from simpler, pre-synthesized fragments.Entire Molecule

Derivatization and Functionalization Strategies

The sulfonyl fluoride group is the primary site of reactivity in this compound, enabling a diverse range of derivatization and functionalization reactions. Its reactivity is characterized by a high kinetic barrier to reaction with nucleophiles, which can be overcome using appropriate catalysts or conditions, ensuring high selectivity and functional group tolerance. nih.gov

One of the most fundamental transformations of sulfonyl fluorides is their reaction with primary and secondary amines to form highly stable sulfonamide linkages. d-nb.inforesearchgate.net This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key feature in many approved drugs. The reaction of this compound with an amine nucleophile yields the corresponding 6-methylpyrazine-2-sulfonamide derivative. This process is often facilitated by base catalysts or specialized activating agents. nih.gov The mild conditions and high chemoselectivity of this transformation allow for the late-stage functionalization of complex, amine-containing molecules, including peptides and natural products. researchgate.net

General Reaction Scheme for Sulfonamide Formation

R¹R²NH + F-SO₂-Pyrazine → R¹R²N-SO₂-Pyrazine + HF
Amine Type Product Significance
Primary Amine (RNH₂)N-substituted sulfonamidePrevalent in pharmaceuticals, agrochemicals
Secondary Amine (R₂NH)N,N-disubstituted sulfonamideUsed to create complex, sterically hindered structures
AnilinesN-aryl sulfonamideImportant for creating rigid structures in medicinal chemistry and materials

In addition to amines, sulfonyl fluorides react efficiently with alcohols and phenols to generate sulfonate esters. The reaction of this compound with an alcohol (ROH) or phenol (ArOH) provides access to a range of 6-methylpyrazine-2-sulfonates. These reactions are central to SuFEx click chemistry and are often catalyzed by bifluoride salts or organosuperbases. nih.gov This chemistry is particularly powerful for linking molecular fragments through an oxygen-sulfur bond, which is found in various functional materials and biologically active compounds.

Furthermore, the robust nature of the sulfur(VI) fluoride hub allows for the synthesis of other derivatives. For example, aza-S(VI) fluorides like sulfonimidoyl fluorides represent an emerging class of compounds with tunable reactivity. researchgate.net While direct conversion is complex, the underlying principles of sulfur(VI) fluoride chemistry open avenues for creating novel pyrazine-containing sulfur derivatives.

The dual functionality of this compound allows for its integration into more complex ring systems. The pyrazine ring itself can participate in annulation reactions to form fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines, which are known for their biological activities. researchgate.net

Simultaneously, the sulfonyl fluoride group can be used to tether the pyrazine scaffold to another cyclic molecule. For instance, a molecule containing two nucleophilic sites could react with two equivalents of this compound to form a macrocyclic structure. Alternatively, the pyrazine ring could be functionalized with a second reactive group, allowing the sulfonyl fluoride to act as an anchor point while the other position is used for cyclization, leading to the formation of novel fused architectures.

Contributions to Polymer and Materials Science Research

The application of SuFEx click chemistry has had a significant impact on polymer and materials science, enabling the synthesis of novel polymers with precisely controlled structures and properties. nih.gov Sulfonyl fluorides are excellent monomers for step-growth polymerization reactions. This compound can be envisioned as a functional monomer or as a modifying agent for existing polymers.

When used in conjunction with a bifunctional nucleophile (e.g., a bisphenol), a bifunctional version of this compound could undergo polymerization to create polysulfonates. nih.gov These polymers would feature the 6-methylpyrazine unit as an integral part of the polymer backbone, potentially imparting enhanced thermal stability, specific optical properties, or metal-coordinating abilities to the resulting material.

Development of SuFEx-Enabled Linkers and Connectors for Molecular Assembly

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific information available regarding the application of "this compound" in the development of SuFEx-enabled linkers and connectors for molecular assembly.

The field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry is an active area of research, with numerous publications detailing the synthesis and application of a wide array of sulfonyl fluorides as versatile connectors. ccspublishing.org.cnacs.orgacs.orgsigmaaldrich.comnih.gov These linkers are utilized in various domains, including drug discovery, chemical biology, and materials science, owing to the unique reactivity and stability of the sulfonyl fluoride group. ccspublishing.org.cnsigmaaldrich.com

While the synthesis and reactivity of various heterocyclic sulfonyl fluorides have been explored in the context of SuFEx chemistry, specific research findings, data tables, or detailed studies on "this compound" for this purpose are not present in the currently accessible body of scientific literature. Research has been published on other pyrazine-containing sulfonyl fluorides, such as 5-(Methyl((4-methylthiazol-2-yl)methyl)amino)pyrazine-2-sulfonyl fluoride, indicating that this class of compounds is of interest to the scientific community. However, this does not provide specific data on the simpler this compound.

Therefore, the generation of a detailed article section with research findings and data tables on the use of "this compound" as a SuFEx linker is not possible at this time.

Computational and Theoretical Investigations of 6 Methylpyrazine 2 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for dissecting the intricate details of molecular systems like 6-methylpyrazine-2-sulfonyl fluoride (B91410).

Electronic Structure and Bonding Analysis (Sulfur-Fluorine Bond)

The electronic nature of the sulfur-fluorine (S-F) bond is a defining feature of sulfonyl fluorides. The physicochemical characteristics of the S-F bond are highly dependent on the oxidation state of the sulfur atom and the nature of its substituents. nih.gov In the case of 6-methylpyrazine-2-sulfonyl fluoride, the sulfur atom is in the +6 oxidation state, which significantly influences the bond's properties. The introduction of oxygen atoms to form the sulfonyl group (SO2) has a similar electronic effect to the successive introduction of fluorine atoms, leading to a shorter and more polarized S-F bond compared to lower oxidation states. nih.gov

For a closely related analog, 6-methylpyridine-2-sulfonyl fluoride, X-ray crystallography has determined the S-F bond length to be 1.58 Å. vulcanchem.com This value is comparable to the S-F bond length in thionyl fluoride (SOF2) and slightly longer than that in sulfuryl fluoride (SO2F2) (1.53 Å). nih.gov The electron-withdrawing nature of the pyrazine (B50134) ring is expected to enhance the electrophilicity of the sulfur center. vulcanchem.com Computational analyses, such as Natural Bond Orbital (NBO) analysis, can further quantify the charge distribution, revealing a significant partial positive charge on the sulfur atom and a partial negative charge on the fluorine and oxygen atoms, which is characteristic of the sulfonyl fluoride moiety. This charge distribution is a key determinant of the molecule's reactivity towards nucleophiles.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound dictates its steric accessibility and interaction with other molecules. Computational methods are employed to determine the most stable conformations by calculating the potential energy surface as a function of dihedral angles.

For the analogous compound, 6-methylpyridine-2-sulfonyl fluoride, a dihedral angle of 87.3° is observed between the pyridine (B92270) ring and the sulfonyl group. vulcanchem.com This nearly perpendicular arrangement minimizes steric hindrance between the sulfonyl group's oxygen atoms and the adjacent hydrogen atom on the aromatic ring. A similar conformation would be expected for this compound.

Conformational analysis using computational scans of key dihedral angles, such as the C-S bond rotation, can identify energy minima corresponding to stable conformers. These calculations often reveal the energetic barriers to rotation and the relative populations of different conformers at a given temperature.

Geometric Parameter Value (for 6-methylpyridine-2-sulfonyl fluoride analog) Method
S-F Bond Length1.58 ÅX-ray Crystallography vulcanchem.com
Dihedral Angle (Ring-SO2F)87.3°X-ray Crystallography vulcanchem.com
Table 1: Key geometric parameters for the analogous compound 6-methylpyridine-2-sulfonyl fluoride, providing an estimate for the geometry of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the reaction pathways of this compound with various nucleophiles. Techniques such as combined Quantum Mechanics/Molecular Mechanics (QM/MM) and DFT calculations can be used to model the reaction energetics. nih.gov For instance, the sulfonylation of an amine by an aromatic sulfonyl fluoride can proceed through different mechanisms, including direct nucleophilic substitution at the sulfur atom or an elimination-addition pathway. nih.gov

By calculating the energies of reactants, transition states, and products, a full free energy surface for the reaction can be constructed. nih.gov This allows for the determination of the activation energy, which is crucial for understanding the reaction rate. Such studies can reveal the precise geometry of the transition state, showing the bond-breaking and bond-forming processes at the atomic level. For sulfonyl fluorides, these models can elucidate how the pyrazine ring and its methyl substituent influence the reactivity of the S-F bond.

Prediction of Reactivity Descriptors and Selectivity Profiles

DFT calculations can provide a suite of reactivity descriptors that predict how and where this compound will react. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The LUMO is often centered on the electrophilic sulfur atom of the sulfonyl fluoride group, indicating that this is the primary site for nucleophilic attack. nih.gov

Other calculated descriptors include:

Molecular Electrostatic Potential (MEP): This maps the charge distribution onto the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The area around the sulfur atom will show a strong positive potential.

Fukui Functions: These indices quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic and electrophilic attack.

These descriptors help in understanding the selectivity of the compound, for example, its reactivity towards different nucleophilic residues in a protein (e.g., lysine, tyrosine, histidine). nih.gov

Thermodynamic and Kinetic Insights into Chemical Transformations

Computational chemistry provides both thermodynamic and kinetic data for the chemical transformations of this compound.

Thermodynamic Insights: By calculating the Gibbs free energy change (ΔG) between reactants and products, it is possible to determine whether a reaction is spontaneous under given conditions. This is essential for predicting the position of chemical equilibria.

Kinetic Insights: The calculation of the activation energy (Ea) from the transition state energy provides a direct measure of the reaction rate. nih.gov Comparing the activation energies for different potential reaction pathways allows for the prediction of the major product. For example, computational studies can compare the rate of reaction with a target nucleophile versus the rate of hydrolysis, which is a critical parameter for its use in aqueous environments.

Computational Insight Derived Property Significance
Transition State EnergyActivation Energy (Ea)Determines reaction rate (kinetics). nih.gov
Reactant & Product EnergiesReaction Energy (ΔE), Gibbs Free Energy (ΔG)Determines reaction spontaneity and equilibrium position (thermodynamics).
Table 2: Application of computational energetics to understand chemical transformations.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization.

NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. nih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts, when compared to experimental data, can confirm the proposed structure and assign specific signals to each atom in the molecule. nih.gov

Vibrational Frequencies: The calculation of the vibrational frequencies (infrared and Raman spectra) is another powerful tool for structural elucidation. nih.gov The predicted spectrum shows characteristic peaks corresponding to the stretching and bending modes of the various functional groups. For this compound, strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds would be predicted, typically in the region of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. nih.gov The S-F stretching frequency would also be a key diagnostic peak.

These computational predictions serve as a guide for experimental chemists in interpreting spectroscopic data and confirming the identity and purity of the synthesized compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 6-methylpyrazine-2-sulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR studies are essential for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-methylpyrazine-2-sulfonyl fluoride is expected to show distinct signals corresponding to the methyl and aromatic protons. The methyl group protons (–CH₃) would typically appear as a singlet in the upfield region of the spectrum. The two protons on the pyrazine (B50134) ring are in different chemical environments and are expected to appear as distinct signals in the downfield aromatic region. Their splitting patterns would be influenced by their coupling with each other.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum would show signals for the methyl carbon, and the five carbons of the pyrazine ring. The carbon atom attached to the sulfonyl fluoride group is expected to be significantly deshielded and may show coupling to the fluorine atom.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is characteristic of the –SO₂F functional group.

While specific experimental NMR data for this compound is not widely published, data from analogous sulfonyl fluorides can provide expected chemical shift ranges.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H ~2.7 Singlet -CH₃
¹H ~8.5 - 9.0 Doublet Pyrazine-H
¹H ~8.5 - 9.0 Doublet Pyrazine-H
¹³C ~22 Singlet -CH₃
¹³C ~130 - 160 Multiple signals Pyrazine-C
¹⁹F ~60 - 70 Singlet -SO₂F

Note: These are predicted values based on analogous structures and may differ from experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their arrangement within the molecule, providing a "fingerprint" for the compound.

For this compound, characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum are expected for the C-H, C=N, C=C, and S=O bonds. The sulfonyl fluoride group (–SO₂F) has strong, characteristic vibrational modes. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the region of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. The S-F stretching vibration would also give a characteristic band.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (aromatic) Stretching 3000 - 3100 Medium
C-H (methyl) Stretching 2850 - 3000 Medium
C=N / C=C (ring) Stretching 1400 - 1600 Medium-Strong
S=O Asymmetric Stretch 1400 - 1450 Strong
S=O Symmetric Stretch 1200 - 1240 Strong
S-F Stretching 700 - 850 Strong

Note: These are generalized ranges and the exact positions can vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) of its ions.

For this compound (C₅H₅FN₂O₂S), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the molecular formula. PubChem provides a predicted monoisotopic mass of 176.00557 Da for this compound. uni.lu HRMS can also provide information about the fragmentation pattern of the molecule, which can help in elucidating its structure. Common fragmentation pathways might involve the loss of the sulfonyl fluoride group or cleavage of the pyrazine ring.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu For instance, the predicted CCS for the [M+H]⁺ adduct is 129.8 Ų. uni.lu

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Adduct Calculated m/z Predicted CCS (Ų)
[M+H]⁺ 177.01285 129.8
[M+Na]⁺ 198.99479 141.0
[M-H]⁻ 174.99829 130.5

Source: PubChem. uni.lu These are predicted values.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the publicly available literature. If suitable crystals of the compound were grown, X-ray diffraction analysis would reveal the planar geometry of the pyrazine ring and the tetrahedral geometry around the sulfur atom of the sulfonyl fluoride group. It would also provide accurate measurements of the C-S and S-F bond lengths and the O-S-O bond angle. Analysis of the crystal packing could reveal any significant intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the solid-state properties of the compound.

Exploration in Chemical Biology and Covalent Probe Design

Mechanism of Covalent Binding to Specific Amino Acid Residues in Proteins (e.g., Serine, Threonine, Tyrosine, Lysine, Cysteine, Histidine)

Sulfonyl fluorides act as electrophilic "warheads" that can react with a range of nucleophilic amino acid side chains within a protein's binding pocket. rsc.orgenamine.net This reactivity is context-dependent, relying on the specific microenvironment of the amino acid residue which can enhance its nucleophilicity. nih.gov The general mechanism involves a nucleophilic attack by the amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride (B91410), leading to the displacement of the fluoride ion and the formation of a stable sulfonylated or sulfonamide adduct. This process is a key example of a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. acs.orgresearchgate.net

The reactivity of sulfonyl fluorides with different amino acid residues varies:

Serine and Threonine: The hydroxyl groups of serine and threonine are potent nucleophiles, especially when activated within an enzyme's active site, such as the catalytic triad of serine proteases. rsc.orgnih.gov Sulfonyl fluorides, like the classic inhibitor phenylmethylsulfonyl fluoride (PMSF), readily react with the active site serine to form a stable sulfonyl ester, effectively inactivating the enzyme. rsc.org

Tyrosine and Lysine: Sulfonyl fluorides form stable covalent adducts with the phenolic hydroxyl group of tyrosine and the primary amine of lysine. acs.org The reactivity towards these residues can be predictably modulated by altering the electronic properties of the aryl sulfonyl fluoride. acs.orgresearchgate.net The local protein environment, particularly the presence of basic residues like lysine, histidine, and arginine, can enhance the reactivity of nearby tyrosines by facilitating deprotonation of the phenol group. nih.gov

Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting adducts are often unstable. acs.org This instability makes them generally unsuitable for achieving durable covalent inhibition of cysteine residues. acs.orgresearchgate.net

Histidine: The imidazole side chain of histidine has also been shown to be a target for covalent modification by sulfonyl fluorides. acs.orgnih.gov

The table below summarizes the interaction of sulfonyl fluorides with various amino acid residues.

Amino Acid ResidueNucleophilic GroupResulting Covalent AdductAdduct Stability
SerineHydroxyl (-OH)Sulfonyl esterStable
ThreonineHydroxyl (-OH)Sulfonyl esterStable
TyrosinePhenolic Hydroxyl (-OH)Sulfonyl esterStable
LysineEpsilon-amino (-NH₂)SulfonamideStable
CysteineThiol (-SH)Thiosulfonate esterUnstable
HistidineImidazole nitrogenSulfonyl imidazoleStable

Development of Pyrazine-Based Sulfonyl Fluoride Probes for Proteome Profiling

Activity-based protein profiling (ABPP) utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems. mdpi.comupenn.edu Sulfonyl fluoride-based probes, including those with a pyrazine (B50134) core, have emerged as valuable tools for ABPP. nih.govnih.govcore.ac.uk These probes typically consist of three key components: a reactive group (the sulfonyl fluoride), a recognition element that directs the probe to a specific protein or family of proteins, and a reporter tag (e.g., biotin or a fluorophore) for detection and identification of target proteins. core.ac.uk

Pyrazine-based sulfonyl fluoride probes can be designed to target specific enzyme classes. For instance, by incorporating a pyrazine moiety that mimics a known ligand, these probes can be directed to the active site of target proteins, leading to covalent modification and subsequent identification via mass spectrometry. nih.gov Chemical proteomics studies have successfully employed sulfonyl fluoride probes to label and identify a wide range of proteins, including serine proteases and glutathione transferases, by targeting functionally important tyrosine residues. nih.govresearchgate.net The development of alkyne-tagged sulfonyl fluoride probes allows for the use of click chemistry to attach reporter molecules, facilitating the enrichment and identification of active enzymes from complex proteomes. nih.govresearchgate.net

Design Principles for Selective Covalent Inhibitors through Rational Modification

The design of selective covalent inhibitors requires a careful balance of reactivity and binding affinity. The sulfonyl fluoride warhead provides the covalent trapping mechanism, while the scaffold, such as a 6-methylpyrazine group, is responsible for directing the inhibitor to the target protein and achieving selectivity. nih.govnih.gov

Key design principles include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine core and its substituents allows for the optimization of binding affinity and inhibitory potency. nih.govnih.govacs.org For example, SAR studies on pyrazine-based inhibitors have revealed that specific substitution patterns can lead to potent and selective inhibition of target proteins like casein kinase 2 (CK2). nih.gov

Leveraging Binding Pockets: The design process often starts with a known reversible binder for the target protein. A sulfonyl fluoride moiety is then strategically incorporated into the structure so that it is positioned to react with a nearby nucleophilic residue in the binding pocket. rsc.org

Tuning Electrophilicity: The reactivity of the sulfonyl fluoride can be fine-tuned by altering the electronic properties of the pyrazine ring. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, enhancing its reactivity, while electron-donating groups can decrease it. acs.orgresearchgate.net This allows for the optimization of the inhibitor's reactivity to be potent enough to label the target protein efficiently without being overly reactive, which could lead to off-target effects. nih.gov

The following table outlines the general approach to designing selective covalent inhibitors.

Design PrincipleDescriptionExample with Pyrazine Scaffold
Scaffold Optimization Modifying the core structure to enhance non-covalent binding affinity and selectivity for the target protein's active site.Altering substituents on the pyrazine ring to improve interactions with the binding pocket of a target kinase. nih.gov
Warhead Positioning Strategically placing the sulfonyl fluoride group to ensure it is in close proximity to a targetable nucleophilic amino acid residue.Attaching the sulfonyl fluoride to a position on the pyrazine ring that orients it towards a reactive serine or lysine residue.
Reactivity Modulation Adjusting the electronic properties of the pyrazine ring to control the electrophilicity of the sulfonyl fluoride for optimal target engagement and minimal off-target reactivity.Introducing electron-withdrawing or -donating groups to the pyrazine ring to fine-tune the reactivity of the S-F bond. researchgate.net

Strategies for Modulating Sulfonyl Fluoride Reactivity for Biological Applications

The utility of sulfonyl fluorides in biological systems is highly dependent on their reactivity and stability. researchgate.netsemanticscholar.orgsigmaaldrich.com An ideal covalent probe or inhibitor should be stable enough to reach its target in a biological milieu but reactive enough to form a covalent bond in a timely manner. nih.gov

The stability and reactivity of the sulfonyl fluoride group are significantly influenced by the electronic and steric properties of the substituents on the aromatic ring to which it is attached. researchgate.netsemanticscholar.orgnih.gov

Electronic Effects: Electron-withdrawing groups on the pyrazine ring increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive towards nucleophiles. Conversely, electron-donating groups decrease reactivity by stabilizing the sulfur center. This principle allows for the predictable modulation of reactivity. acs.orgresearchgate.net

Steric Effects: Bulky substituents near the sulfonyl fluoride group can sterically hinder the approach of nucleophiles, including water, which can lead to hydrolysis. This steric hindrance can significantly enhance the stability of the S-F bond. researchgate.netsemanticscholar.orgnih.gov Studies on aryl sulfonyl fluorides have shown that 2,4,6-trisubstituted models exhibit the highest in vitro metabolic stability, likely due to a combination of electronic and steric effects. researchgate.netsemanticscholar.orgnih.govacs.org

The susceptibility of the S-F bond to hydrolysis or enzymatic degradation can limit the in vivo applications of sulfonyl fluoride-containing compounds. researchgate.netnih.govacs.org Several strategies can be employed to improve their metabolic stability:

Introduction of Steric Hindrance: As mentioned, incorporating bulky groups adjacent to the sulfonyl fluoride can shield it from attack by water or metabolic enzymes, thereby increasing its stability in biological media like rat serum. researchgate.netsemanticscholar.orgnih.gov

Modulation of Electronic Properties: The introduction of electron-donating groups onto the aromatic ring can decrease the electrophilicity of the sulfur atom, making it less prone to nucleophilic attack and hydrolysis. nih.gov

Structural Modification of the Warhead: Replacing the sulfonyl fluoride with a related sulfur(VI) fluoride electrophile, such as a fluorosulfate (B1228806), can significantly enhance metabolic stability. nih.gov Fluorosulfates are generally less reactive than sulfonyl fluorides and exhibit greater stability in plasma. nih.gov

The table below summarizes strategies to enhance the stability of the S-F bond.

StrategyMechanismExpected Outcome
Introduce Bulky Substituents Steric shielding of the electrophilic sulfur atom.Decreased rate of hydrolysis and enzymatic degradation. researchgate.netnih.gov
Incorporate Electron-Donating Groups Reduction of the electrophilicity of the sulfur atom.Decreased reactivity towards nucleophiles, including water. nih.gov
Utilize Alternative S(VI)-F Warheads Inherently lower reactivity of warheads like fluorosulfates.Improved stability in biological fluids such as plasma. nih.gov

Utility as Radiochemistry Precursors (e.g., for 18F-Radiolabeling of Biomolecules)

The unique properties of sulfonyl fluorides make them valuable precursors for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET) imaging. researchgate.netsemanticscholar.orgnih.govacs.org PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. acs.org

The sulfur-fluoride bond can be formed through nucleophilic substitution using [18F]fluoride, which is the most commonly used radionuclide for PET. acs.orgnih.gov This allows for the late-stage introduction of the 18F label into complex biomolecules. nih.gov Pyrazine-based sulfonyl fluorides can be synthesized with an [18F]fluoride, creating PET probes that can be used to study the distribution and target engagement of pyrazine-containing drugs in vivo.

However, a significant challenge for the application of 18F-labeled sulfonyl fluorides in vivo is the metabolic stability of the S-18F bond. researchgate.netnih.govacs.org Defluorination in vivo can lead to the accumulation of [18F]fluoride in bones, which can interfere with the PET signal from the target tissue. Therefore, strategies to enhance the metabolic stability of the S-F bond, as discussed in section 7.4.2, are crucial for the successful development of sulfonyl fluoride-based PET tracers. researchgate.netnih.govacs.org More stable S(VI)-F analogues like aryl fluorosulfates are also being explored for 18F-radiolabeling due to their enhanced stability. nih.gov

Future Research Directions and Emerging Opportunities

Catalytic Asymmetric Synthesis of Chiral 6-Methylpyrazine-2-Sulfonyl Fluoride (B91410) Derivatives

A significant frontier for this compound lies in the development of catalytic asymmetric methods to produce chiral derivatives. While research into the asymmetric transformation of sulfonyl fluorides is a developing field, the principles established for related sulfur(VI) compounds could be adapted. chemrxiv.org Future work could focus on introducing chirality at positions adjacent to the core scaffold or by creating chiral centers through reactions involving the sulfonyl fluoride group.

Research Focus:

Development of Chiral Catalysts: The design of novel bifunctional catalysts, combining a Lewis base or acid with a hydrogen-bond donor, could enable stereocontrolled additions to the pyrazine (B50134) ring or its substituents. chemrxiv.org

Dynamic Kinetic Resolution: Investigating dynamic kinetic resolution processes could allow for the efficient conversion of a racemic starting material into a single enantiomerically enriched product. chemrxiv.org

Substrate Scope: A key objective would be to establish methods that are tolerant of a broad range of substrates, allowing for the synthesis of a diverse library of chiral pyrazine-based sulfonyl compounds.

The successful development of such synthetic methods would provide access to novel, enantiomerically pure scaffolds valuable for medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of heterocyclic compounds like 6-methylpyrazine-2-sulfonyl fluoride can benefit immensely from the adoption of flow chemistry and automated platforms. researchgate.net Continuous-flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, higher purity, and enhanced safety, particularly when handling reactive intermediates. researchgate.netamidetech.com

Potential Advantages of Flow Synthesis:

Enhanced Safety: The small reactor volumes inherent to flow systems mitigate risks associated with exothermic reactions or the handling of potentially hazardous reagents. up.ac.za

Scalability: Transitioning from laboratory-scale synthesis to industrial production is often more straightforward with flow chemistry, bypassing the challenges of scaling up batch reactors. researchgate.net

Process Optimization: Automated flow systems, integrated with real-time analytics, can rapidly screen various reaction conditions to identify optimal parameters for the synthesis of this compound and its derivatives. thieme.de

Future research could involve translating known batch syntheses of sulfonyl fluorides, such as the conversion from corresponding sulfonamides, into a continuous-flow process. amidetech.comresearchgate.net This would enable more efficient and safer production, facilitating broader access to this compound for further research and application. mit.edu

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

Feature Batch Synthesis Flow Chemistry
Heat Transfer Often inefficient, leading to hotspots Highly efficient due to high surface-area-to-volume ratio researchgate.net
Mixing Can be slow and non-uniform Rapid and highly efficient amidetech.com
Safety Higher risk with large volumes of hazardous materials Minimized risk due to small internal volumes up.ac.za
Scalability Complex, often requires re-optimization Simpler, achieved by running the system for longer periods researchgate.net
Automation Difficult to fully automate Readily integrated with automated pumps, valves, and analytics thieme.de

Exploration of Novel Activation Strategies for Enhanced Reactivity or Selectivity

While sulfonyl fluorides are generally stable, their reactivity can be precisely controlled through various activation strategies. rhhz.net A key area of future research for this compound will be the exploration of these methods to tune its reactivity towards different nucleophiles, enabling a wider range of chemical transformations.

Potential Activation Methods:

Base-Mediated Activation: The use of organobases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze reactions of sulfonyl fluorides with nucleophiles such as silyl-protected alcohols. nih.gov

Fluoride-Catalyzed Exchange: Fluoride donors can activate the sulfonyl fluoride group, particularly for reactions with silyl-based coupling partners, driven by the formation of a stable Si-F bond. nih.gov

Photochemical and Electrochemical Methods: Emerging strategies in sulfonyl fluoride chemistry involve photochemical or electrochemical activation. nih.govorganic-chemistry.org These methods can provide access to unique reaction pathways under mild conditions, potentially allowing for transformations not achievable through traditional thermal methods.

A systematic study of these activation strategies would define the synthetic utility of this compound, allowing chemists to selectively target reactions with O-, N-, and C-nucleophiles with high efficiency. rhhz.net

Table 2: Potential Activation Strategies for Sulfonyl Fluorides

Activation Strategy Catalyst/Mediator Typical Nucleophile Reference
Base Catalysis DBU, Et₃N Alcohols, Amines nih.gov
Fluoride Catalysis TBAF, CsF Silyl (B83357) Ethers nih.gov
Photoredox Catalysis Iridium or Ruthenium complexes Alkenes, Alkyl Bromides organic-chemistry.orgresearchgate.net
Electrochemical Synthesis Electrode potential Thiols, Disulfides nih.gov

Applications in Emerging Areas of Chemical Research Beyond Current Scope

The structural attributes of this compound suggest its potential utility in several emerging fields of chemical research. Its application is not limited to being a synthetic intermediate but extends to its use as a functional molecule in various contexts.

Prospective Application Areas:

Covalent Probes for Chemical Biology: Sulfonyl fluorides are known to act as "warheads" that can form stable covalent bonds with nucleophilic amino acid residues (like serine, tyrosine, or lysine) in proteins. nih.gov The 6-methylpyrazine moiety could serve as a recognition element, guiding the molecule to specific binding sites, making it a candidate for developing highly selective covalent inhibitors or activity-based probes. nih.gov

SuFEx Click Chemistry: As a bifunctional linker, it could be employed in SuFEx reactions to assemble complex molecular architectures, functional polymers, or smart materials. The stability and reliable reactivity of the sulfonyl fluoride group are ideal for this type of click chemistry. rhhz.netresearchgate.net

Development of Novel Agrochemicals: The pyrazine core is present in various biologically active compounds. The introduction of a sulfonyl fluoride group could lead to new derivatives with unique modes of action for potential use as herbicides, fungicides, or pesticides. nih.gov

Further investigation into these areas could unlock the full potential of this compound as a versatile tool for chemists across multiple disciplines.

Q & A

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

  • Answer : Molecular docking (e.g., AutoDock) predicts binding modes to target enzymes. QSAR (Quantitative Structure-Activity Relationship) models correlate substituent effects (e.g., electron-withdrawing groups at C3) with activity .

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